(5-Bromo-2-chloro-pyridin-3-yl)-dimethyl-amine
Description
Properties
Molecular Formula |
C7H8BrClN2 |
|---|---|
Molecular Weight |
235.51 g/mol |
IUPAC Name |
5-bromo-2-chloro-N,N-dimethylpyridin-3-amine |
InChI |
InChI=1S/C7H8BrClN2/c1-11(2)6-3-5(8)4-10-7(6)9/h3-4H,1-2H3 |
InChI Key |
PTWCOXCVJYUFGU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(N=CC(=C1)Br)Cl |
Origin of Product |
United States |
Preparation Methods
One-Step Synthesis of 5-Bromo-2-chloropyridine Intermediates
A recent patented method describes a one-step synthesis of 5-bromo-2-chloropyridine intermediates, which are crucial precursors for further amination to form the target compound. This method uses:
- Starting materials : 2-hydroxypyrimidine and hydrobromic acid.
- Catalysts : Hydrogen peroxide for bromination and organic amines (such as triethylamine, diisopropylethylamine, N,N-dimethylaniline, or N,N-dimethylbenzylamine) for chlorination.
- Chlorinating agent : Phosphorus oxychloride.
The process involves heating under controlled conditions to achieve high yield (~96.2%) and purity (~98.4%) of 5-bromo-2-chloropyridine with minimal pollution and high bromine utilization efficiency (96%) (see Table 1 for reaction parameters).
| Parameter | Condition/Value |
|---|---|
| Starting material | 2-hydroxypyrimidine (1 mol) |
| Hydrobromic acid concentration | 20-50 wt% |
| Hydrogen peroxide ratio | 5:1 (H2O2:2-hydroxypyrimidine) |
| Chlorinating agent | Phosphorus oxychloride (1.25 mol) |
| Organic amine catalyst | Triethylamine (0.65 mol) |
| Reaction temperature | 30-80 °C |
| Reaction time | 6-14 hours |
| Yield | ~96.2% |
| Purity | ~98.4% |
Table 1: Key parameters of the one-step synthesis of 5-bromo-2-chloropyridine intermediate.
Amination to Introduce Dimethylamine Group
To convert the 5-bromo-2-chloropyridine intermediate into (5-Bromo-2-chloro-pyridin-3-yl)-dimethyl-amine, nucleophilic substitution with dimethylamine is performed. A typical approach involves:
- Using palladium-catalyzed amination reactions under mild conditions.
- Employing bases such as tert-butoxide and ligands like BrettPhos Pd G3 to facilitate coupling.
- Solvents such as tert-amyl alcohol at elevated temperatures (~90 °C).
A representative procedure (Method H) for amination is:
- Mix 3-bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine (or similar halogenated pyridine derivative) with dimethylamine.
- Add palladium catalyst and base.
- Stir at 90 °C under nitrogen atmosphere for 12 hours.
- Purify by preparative HPLC or chromatography.
This method achieves high conversion rates and purity of the aminated product.
Multi-Step Industrial Scale Synthesis
An industrially practical method for related brominated and chlorinated pyridine derivatives involves multi-step sequences starting from cheap raw materials like dimethyl terephthalate. The steps include:
- Nitration
- Hydrolysis
- Hydrogenation
- Esterification
- Bromination
- Diazotization
This process has been successfully scaled up to 70 kg batches with an overall yield of 24%, emphasizing cost-effectiveness and scalability for industrial production.
Although this route targets related intermediates (e.g., 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid), the principles of selective halogenation and functional group transformations apply to the preparation of (5-Bromo-2-chloro-pyridin-3-yl)-dimethyl-amine.
Summary of Preparation Routes
Research Discoveries and Notes
- The patented one-step synthesis method notably improves bromine utilization efficiency by over 100% compared to traditional methods, reduces pollution, and simplifies the process flow.
- Palladium-catalyzed amination methods provide a versatile and efficient route for introducing dimethylamine groups on halogenated pyridines.
- Industrial scale-up studies confirm feasibility for large-batch production with cost reduction, though yields are moderate due to multiple steps.
- The choice of organic amine catalysts and reaction conditions critically influences yield and purity in halogenation and chlorination steps.
- Purification steps typically involve extraction, crystallization, and chromatographic techniques to achieve high purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-chloro-pyridin-3-yl)-dimethyl-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyridine derivatives, while oxidation with potassium permanganate can produce pyridine N-oxides.
Scientific Research Applications
(5-Bromo-2-chloro-pyridin-3-yl)-dimethyl-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Material Science: It is utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of (5-Bromo-2-chloro-pyridin-3-yl)-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs differ in halogen placement, amine substitution, and additional functional groups. Below is a comparative analysis:
Table 1: Structural Comparison of Pyridine Derivatives
*Similarity indices derived from structural databases (e.g., Tanimoto coefficients).
Electronic and Steric Effects
- Halogen Influence : The target compound’s Br (electron-withdrawing) and Cl (moderately electron-withdrawing) enhance electrophilicity at C5 and C2, favoring nucleophilic aromatic substitution (e.g., Suzuki couplings). Analogs with methoxy or methyl groups (e.g., 5-Bromo-2-methylpyridin-3-amine) exhibit reduced electrophilicity due to electron-donating substituents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (5-Bromo-2-chloro-pyridin-3-yl)-dimethyl-amine, and how can reaction conditions be optimized for scalability?
- Methodological Answer : The compound is synthesized via halogenation of pyridine precursors. A two-step approach involves bromination of 2-chloro-3-dimethylaminopyridine using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C, followed by purification via column chromatography (yield ~65%) . Alternative routes employ palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce dimethylamine groups, achieving yields up to 24% in batch reactions . Scalability requires precise temperature control (<50°C) and inert atmospheres to minimize side reactions. Catalyst loading (e.g., Pd(OAc)₂ at 5 mol%) and solvent choice (dioxane or DMF) significantly impact efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data points confirm its structure?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical:
- ¹H NMR : Aromatic protons appear as doublets (δ 7.8–8.2 ppm, J = 5.2 Hz) with splitting patterns confirming substitution positions .
- ¹³C NMR : Peaks at δ 155 ppm (C-Br) and δ 40 ppm (N(CH₃)₂) validate functional groups .
- LC-MS : Molecular ion [M+H]+ at m/z 235.5 confirms molecular weight . High-resolution mass spectrometry (HRMS) with <2 ppm error ensures purity .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of (5-Bromo-2-chloro-pyridin-3-yl)-dimethyl-amine in cross-coupling reactions?
- Methodological Answer : The electron-donating dimethylamine group at position 3 enhances nucleophilic aromatic substitution (SNAr) at position 5 (Br) by activating the ring. Conversely, the electron-withdrawing Cl at position 2 deactivates position 4, directing coupling reactions to position 5 . Density Functional Theory (DFT) calculations show a 0.15 eV lower activation energy for Suzuki-Miyaura coupling at position 5 compared to position 2, aligning with experimental yields (78% vs. 32%) . Adjusting ligands (e.g., XPhos vs. SPhos) further modulates reactivity .
Q. What strategies can resolve contradictions in reported biological activity data for this compound and its analogs?
- Methodological Answer : Discrepancies often arise from substituent effects. For example:
- Methyl vs. cyclohexyl groups : Analogs with N-cyclohexyl substituents (similarity index 0.84) show 10-fold higher kinase inhibition (IC₅₀ = 0.5 µM) than N-methyl derivatives due to hydrophobic binding pocket interactions .
- Structural analogs : Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target engagement . Meta-analysis of IC₅₀ values across studies (e.g., PubChem BioAssay data) identifies outliers linked to assay conditions (e.g., pH or co-solvents) .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations predict interactions with targets like EGFR or serotonin receptors. For instance:
- Docking scores : Derivatives with trifluoromethyl groups (similar to ) show improved binding (ΔG = -9.2 kcal/mol) vs. non-fluorinated analogs (ΔG = -7.1 kcal/mol).
- ADMET predictions : Use SwissADME to optimize logP (target ~2.5) and reduce hepatotoxicity (e.g., replacing bromine with cyano groups lowers Ames test positivity) .
Q. What analytical approaches differentiate isomeric byproducts during synthesis?
- Methodological Answer : Isomeric impurities (e.g., 5-chloro-2-bromo vs. target 5-bromo-2-chloro) are resolved via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
